REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|
|
Name
|
diacetoxy butenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
BrCC=CCBr
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Bi]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with
|
Type
|
ADDITION
|
Details
|
charged in the vapor phase
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
to reach 140° C
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
ADDITION
|
Details
|
was added to the reactor intermittently
|
Type
|
CUSTOM
|
Details
|
at about 20 minute
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
FILTRATION
|
Details
|
a black solid material filtered from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled through an 18 inch Vigreaux column
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
ADDITION
|
Details
|
The distillation residue was mixed with water and ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted several times with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sodium carbonate solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed on a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.3 mmol | |
AMOUNT: MASS | 3.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.1 mmol | |
AMOUNT: MASS | 3.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|
|
Name
|
diacetoxy butenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
BrCC=CCBr
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Bi]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with
|
Type
|
ADDITION
|
Details
|
charged in the vapor phase
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
to reach 140° C
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
ADDITION
|
Details
|
was added to the reactor intermittently
|
Type
|
CUSTOM
|
Details
|
at about 20 minute
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
FILTRATION
|
Details
|
a black solid material filtered from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled through an 18 inch Vigreaux column
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
ADDITION
|
Details
|
The distillation residue was mixed with water and ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted several times with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sodium carbonate solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed on a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.3 mmol | |
AMOUNT: MASS | 3.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.1 mmol | |
AMOUNT: MASS | 3.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[CH:4][CH2:5]Br.[N+]([O-])([O-])=O.[Li+].[O-2:12].[O-2:13].[O-2].[Bi].[C:16]([O:19][C:20](=[O:22])[CH3:21])(=[O:18])[CH3:17].[CH2:23]=[CH:24][CH:25]=[CH2:26].O=O>C(O)(=O)C>[C:25]([O:13][CH2:2][CH:3]([O:19][C:20](=[O:22])[CH3:21])[CH:4]=[CH2:5])(=[O:12])[CH3:26].[C:16]([O:19][CH2:23][CH:24]=[CH:25][CH2:26][O:12][C:4](=[O:13])[CH3:5])(=[O:18])[CH3:17] |f:1.2,3.4.5.6|
|
Name
|
diacetoxy butenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
BrCC=CCBr
|
Name
|
lithium nitrate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Li+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Bi]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with
|
Type
|
ADDITION
|
Details
|
charged in the vapor phase
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
to reach 140° C
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
ADDITION
|
Details
|
was added to the reactor intermittently
|
Type
|
CUSTOM
|
Details
|
at about 20 minute
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction period
|
Type
|
FILTRATION
|
Details
|
a black solid material filtered from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled through an 18 inch Vigreaux column
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
ADDITION
|
Details
|
The distillation residue was mixed with water and ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted several times with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sodium carbonate solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed on a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C=C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.3 mmol | |
AMOUNT: MASS | 3.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.1 mmol | |
AMOUNT: MASS | 3.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |